methyl 2-({[5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate
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Overview
Description
METHYL 2-({[3-(2-METHOXYPHENYL)-1H-PYRAZOL-5-YL]CARBONYL}AMINO)-5-METHYL-1,3-THIAZOLE-4-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds It contains a thiazole ring, a pyrazole ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-({[3-(2-METHOXYPHENYL)-1H-PYRAZOL-5-YL]CARBONYL}AMINO)-5-METHYL-1,3-THIAZOLE-4-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxyphenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with thioamide and methyl bromoacetate under basic conditions to form the thiazole ring and complete the synthesis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
METHYL 2-({[3-(2-METHOXYPHENYL)-1H-PYRAZOL-5-YL]CARBONYL}AMINO)-5-METHYL-1,3-THIAZOLE-4-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
METHYL 2-({[3-(2-METHOXYPHENYL)-1H-PYRAZOL-5-YL]CARBONYL}AMINO)-5-METHYL-1,3-THIAZOLE-4-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Pharmaceuticals: Used as a lead compound for the development of new drugs.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of METHYL 2-({[3-(2-METHOXYPHENYL)-1H-PYRAZOL-5-YL]CARBONYL}AMINO)-5-METHYL-1,3-THIAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets such as enzymes and receptors. It may inhibit enzyme activity or block receptor sites, leading to its therapeutic effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
METHYL 2-({[3-(2-METHOXYPHENYL)-1H-PYRAZOL-5-YL]CARBONYL}AMINO)-5-METHYL-1,3-THIAZOLE-4-CARBOXYLATE: is compared with other thiazole and pyrazole derivatives.
2-Methoxyphenyl isocyanate: Used for similar synthetic applications.
Indole derivatives: Known for their broad-spectrum biological activities.
Uniqueness
The uniqueness of METHYL 2-({[3-(2-METHOXYPHENYL)-1H-PYRAZOL-5-YL]CARBONYL}AMINO)-5-METHYL-1,3-THIAZOLE-4-CARBOXYLATE lies in its specific combination of functional groups, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C17H16N4O4S |
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Molecular Weight |
372.4 g/mol |
IUPAC Name |
methyl 2-[[3-(2-methoxyphenyl)-1H-pyrazole-5-carbonyl]amino]-5-methyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C17H16N4O4S/c1-9-14(16(23)25-3)18-17(26-9)19-15(22)12-8-11(20-21-12)10-6-4-5-7-13(10)24-2/h4-8H,1-3H3,(H,20,21)(H,18,19,22) |
InChI Key |
SEZGFSKONDKLDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=CC(=NN2)C3=CC=CC=C3OC)C(=O)OC |
Origin of Product |
United States |
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